4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-3H,(H,8,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJDDABSDTUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=C(N2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490418-50-1 | |
| Record name | 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid typically involves the following steps:
Hydrolysis: The methyl esters are then transformed into the corresponding carboxylic acids by alkaline hydrolysis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for iodination and carbonylation, and employing large-scale hydrolysis setups.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of 4-hydroxy-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid.
Substitution: Formation of various substituted pyrazolopyrazine derivatives.
Scientific Research Applications
4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, tuberculosis, and cardiovascular diseases.
Biological Studies: The compound is used to study enzyme inhibition, receptor modulation, and other biological processes.
Industrial Chemistry: It is employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a receptor modulator, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid: This compound has a similar structure but includes a quinoxaline ring instead of a pyrazine ring.
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: This compound has a methyl group at the 5th position and a carboxylic acid group at the 2nd position.
Uniqueness
4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Biological Activity
4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazolo-pyrazine framework with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 178.15 g/mol.
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. Notably, studies have shown that related compounds can inhibit the activity of HIV-1 integrase, which is crucial for viral replication. For instance, a series of substituted pyrazolo[1,5-a]pyrazines demonstrated IC50 values in the nanomolar range against HIV-1 integrase, indicating potent antiviral effects .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, research has identified that certain pyrazolo derivatives can inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway .
Enzyme Inhibition
This compound has been identified as an inhibitor of several enzymes involved in critical biological processes. These include:
- Poly(ADP-ribose) polymerase (PARP) : Inhibition of PARP can enhance the efficacy of chemotherapy in cancer treatment by preventing DNA repair in cancer cells .
- Cyclooxygenase (COX) : Some studies suggest that related compounds may exhibit anti-inflammatory properties by inhibiting COX enzymes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound's structure allows it to bind effectively to active sites on target enzymes and receptors, modulating their activity.
- Signal Transduction Pathways : By influencing key pathways such as apoptosis and inflammation, this compound can alter cellular responses to stress and damage.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid derivatives?
- Methodology : Derivatives are synthesized via cyclization of 5-aminopyrazole-4-carboxamides or functionalization at position 7 using aldehydes under acidic conditions. For example, methyl esters (e.g., 4c ) are prepared via H2SO4-mediated nitration or bromination, yielding products with 80–93% efficiency . Key steps include refluxing intermediates with hydrazine hydrate and optimizing solvent systems (e.g., dichloromethane for brominated derivatives) .
- Data : Typical yields range from 52% (brominated derivatives) to 93% (carbaldehyde derivatives), with purity confirmed by HPLC (≥98%) .
Q. How are structural and purity characteristics validated for this compound?
- Methodology :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) identify carbonyl (δ ~181–184 ppm) and aromatic protons (δ 7.1–10.7 ppm) .
- HRMS : Confirm molecular ions (e.g., [M+H]<sup>+</sup> for 4a : calcd 254.1042, found 254.1039) .
- Elemental Analysis : Carbon/nitrogen ratios (e.g., C: 51.54% calcd vs. 51.76% found) validate stoichiometry .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization at position 7 be addressed?
- Methodology : Use directing groups (e.g., methyl esters) to stabilize intermediates. For example, bromination of 4f with HBr at 60°C selectively substitutes position 3, avoiding side products . Computational modeling (DFT) predicts electron-deficient sites, guiding substitution patterns .
- Data Contradiction : Conflicting <sup>1</sup>H NMR signals (e.g., 4a δ 12.12 vs. 10.68 ppm) may arise from tautomerism; variable-temperature NMR or X-ray crystallography (e.g., monoclinic P21/c for chlorinated analogs) resolves ambiguities .
Q. What strategies optimize reaction yields for sterically hindered derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
